Methyltetrazine-SS-PEG4-Biotin
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Overview
Description
Methyltetrazine-SS-PEG4-Biotin is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and bioorthogonal chemistry due to its high reactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-SS-PEG4-Biotin is synthesized through a series of chemical reactions involving the coupling of methyltetrazine, a disulfide linkage, polyethylene glycol (PEG4), and biotin . The synthesis typically involves:
Activation of Methyltetrazine: Methyltetrazine is activated using suitable reagents to form a reactive intermediate.
Coupling with PEG4: The activated methyltetrazine is then coupled with PEG4 under controlled conditions to form a stable intermediate.
Introduction of Disulfide Linkage: A disulfide linkage is introduced to the intermediate, providing the cleavable property.
Attachment of Biotin: Finally, biotin is attached to the compound, completing the synthesis
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-SS-PEG4-Biotin primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene
Cleavage of Disulfide Linkage: The disulfide linkage can be cleaved under reducing conditions, releasing the biotin moiety.
Common Reagents and Conditions
Reagents: Methyltetrazine, PEG4, biotin, reducing agents (for cleavage).
Conditions: Controlled temperature and pH, inert atmosphere to prevent oxidation
Major Products Formed
Dihydropyridazine Linkage: Formed during the inverse electron demand Diels-Alder reaction.
Scientific Research Applications
Methyltetrazine-SS-PEG4-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Employed in protein labeling, cell tracking, and imaging studies
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
Methyltetrazine-SS-PEG4-Biotin exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction: The tetrazine group reacts with strained alkenes, forming a stable covalent bond.
Cleavage of Disulfide Linkage: The disulfide linkage is cleaved under reducing conditions, releasing the biotin moiety.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-PEG4-Biotin: Similar structure but lacks the disulfide linkage.
Methyltetrazine-SS-PEG2-Biotin: Shorter PEG chain.
Methyltetrazine-SS-PEG8-Biotin: Longer PEG chain.
Uniqueness
Methyltetrazine-SS-PEG4-Biotin is unique due to its optimal PEG chain length, providing a balance between solubility and stability. The disulfide linkage offers a cleavable property, making it suitable for controlled release applications .
Properties
Molecular Formula |
C36H55N9O8S3 |
---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H55N9O8S3/c1-26-42-44-35(45-43-26)28-8-6-27(7-9-28)24-39-33(48)11-22-55-56-23-13-38-32(47)10-14-50-16-18-52-20-21-53-19-17-51-15-12-37-31(46)5-3-2-4-30-34-29(25-54-30)40-36(49)41-34/h6-9,29-30,34H,2-5,10-25H2,1H3,(H,37,46)(H,38,47)(H,39,48)(H2,40,41,49)/t29-,30-,34-/m0/s1 |
InChI Key |
UKBCAHXVSFWHAZ-RRURFNPQSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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